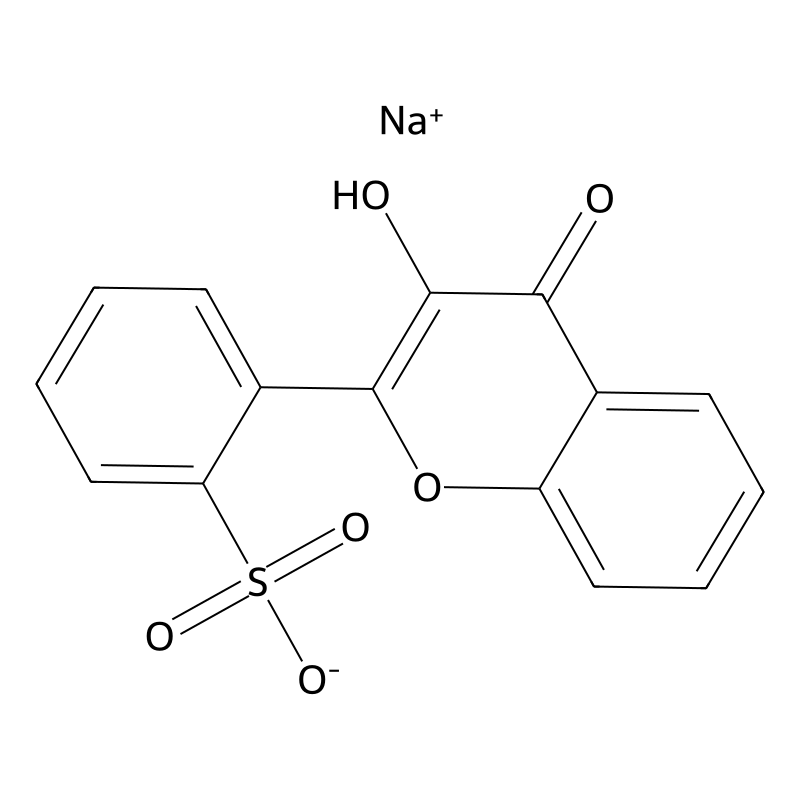Flavonol-2'-sulfonic Acid Sodium Salt
Catalog No.
S1973081
CAS No.
77125-87-2
M.F
C15H9NaO6S
M. Wt
340.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
77125-87-2
Product Name
Flavonol-2'-sulfonic Acid Sodium Salt
IUPAC Name
sodium;2-(3-hydroxy-4-oxochromen-2-yl)benzenesulfonate
Molecular Formula
C15H9NaO6S
Molecular Weight
340.3
InChI
InChI=1S/C15H10O6S.Na/c16-13-9-5-1-3-7-11(9)21-15(14(13)17)10-6-2-4-8-12(10)22(18,19)20;/h1-8,17H,(H,18,19,20);/q;+1/p-1
InChI Key
BAUFCGCZFJQCFG-UHFFFAOYSA-M
SMILES
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3S(=O)(=O)[O-])O.[Na+]
Canonical SMILES
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3S(=O)(=O)[O-])O.[Na+]
Flavonoids are a class of naturally occurring polyphenolic compounds that are widely distributed in the plant kingdom. Flavonol-2'-sulfonic acid sodium salt is a water-soluble derivative of the flavonoid quercetin that possesses a sulfonic acid group at the 2'-position of the B-ring. Flavonol-2'-sulfonic acid sodium salt is a white to light yellow powder with a molecular formula of C15H9NaO9S and a molecular weight of 419.28 g/mol.
Flavonol-2'-sulfonic acid sodium salt is a stable compound that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). The melting point of flavonol-2'-sulfonic acid sodium salt is 220-225°C. It has a UV absorption maximum at 368 nm in acidic aqueous solution.
Flavonol-2'-sulfonic acid sodium salt can be synthesized via sulfonation of quercetin using sulfuric acid or Oleum followed by neutralization with sodium hydroxide. The structure and purity of flavonol-2'-sulfonic acid sodium salt can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, chromatography, and mass spectrometry.
The analysis of flavonol-2'-sulfonic acid sodium salt can be performed using various analytical methods, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and NMR spectroscopy. These methods can be used to identify and quantify flavonol-2'-sulfonic acid sodium salt in different matrices, including plant extracts, biological samples, and food products.
Flavonoids, including flavonol-2'-sulfonic acid sodium salt, possess a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. Flavonol-2'-sulfonic acid sodium salt has been shown to exhibit potent antioxidant activity, as well as anti-inflammatory and anti-apoptotic effects in various cell and animal models.
Flavonol-2'-sulfonic acid sodium salt has been shown to be safe and non-toxic in scientific experiments. In a study on the toxicity of flavonol-2'-sulfonic acid sodium salt in mice, no adverse effects were observed at doses up to 2000 mg/kg body weight.
Flavonol-2'-sulfonic acid sodium salt has been used in various scientific experiments, including as an antioxidant in food and cosmetic products, as well as a signal enhancer in electrochemical biosensors. Flavonol-2'-sulfonic acid sodium salt has also been used as a standard reference compound for the quantification of flavonoids in different matrices.
Current research on flavonol-2'-sulfonic acid sodium salt is focused on its potential applications in various fields, including biomedicine, food science, and environmental science. Recent studies have investigated the anti-inflammatory and anti-cancer effects of flavonol-2'-sulfonic acid sodium salt in different cell and animal models.
Flavonol-2'-sulfonic acid sodium salt has potential implications in various fields of research and industry, including biomedical research, food science, and environmental science. Flavonol-2'-sulfonic acid sodium salt has been shown to possess various biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties, which make it a promising candidate for the development of new drugs and therapies.
Despite its potential applications, there are some limitations associated with the use of flavonol-2'-sulfonic acid sodium salt. These include its low stability in acidic and alkaline environment and potential toxicity at high doses. Future research should focus on addressing these limitations and exploring new applications of flavonol-2'-sulfonic acid sodium salt, including its use as a drug delivery system and a bioactive compound for the treatment of various diseases. Additionally, investigation of its interactions with other compounds and its potential synergistic effects with other flavonoids could lead to the development of new pharmaceuticals with improved efficacy and safety.
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








